5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Description
The compound 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a heterocyclic organic molecule featuring a pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one core substituted with a naphthalen-1-yl group at position 2 and a 3,4-dihydroquinolin-1(2H)-yl-2-oxoethyl moiety at position 3. This structure combines aromatic and partially saturated heterocycles, which may confer unique physicochemical and biological properties.
Properties
CAS No. |
1326825-07-3 |
|---|---|
Molecular Formula |
C26H21N5O2 |
Molecular Weight |
435.487 |
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-naphthalen-1-ylpyrazolo[1,5-d][1,2,4]triazin-4-one |
InChI |
InChI=1S/C26H21N5O2/c32-25(29-14-6-10-19-8-2-4-13-23(19)29)16-30-26(33)24-15-22(28-31(24)17-27-30)21-12-5-9-18-7-1-3-11-20(18)21/h1-5,7-9,11-13,15,17H,6,10,14,16H2 |
InChI Key |
WLETXRBOHIUWIH-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=CC6=CC=CC=C65 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one typically involves multi-step reactions:
Initial Formation of Quinoline Derivative: : Starting with commercially available aniline derivatives, quinoline is synthesized via Skraup synthesis.
Pyrazolo[1,5-d][1,2,4]triazine Core Formation: : This involves cyclization reactions, usually starting from hydrazine derivatives and suitable diketones.
Final Assembly: : The different synthesized intermediates are subjected to condensation reactions under controlled temperature and solvent conditions to form the final compound.
Industrial Production Methods
In an industrial setting, the production methods would likely be scaled up from laboratory protocols. This would involve optimizing solvent use, reaction times, temperatures, and purification steps to ensure high yield and purity. Automation and continuous flow reactions may also be used to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation at the quinoline ring.
Reduction: : Reduction of the naphthalen-1-yl group can occur under suitable conditions.
Substitution: : Electrophilic and nucleophilic substitution reactions are possible, particularly at the pyrazolotriazine core.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Catalytic hydrogenation or use of reducing agents such as lithium aluminum hydride.
Substitution: : Depending on the site of substitution, common reagents include halogens, amines, and various electrophiles/nucleophiles.
Major Products Formed
Oxidation: : Leads to oxidized quinoline derivatives.
Reduction: : Produces reduced naphthyl derivatives.
Substitution: : Substituted products vary based on the introduced groups.
Scientific Research Applications
5-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one has multiple scientific applications:
Chemistry: : Used as a precursor in the synthesis of complex organic molecules.
Biology: : Potential as a biological probe due to its specific binding properties.
Medicine: : Investigated for therapeutic potentials, including anticancer and antimicrobial properties.
Industry: : Application in material science for the development of new materials with specific electronic and photophysical properties.
Mechanism of Action
The compound's mechanism of action, especially in biological systems, involves:
Molecular Targets: : It interacts with specific enzymes and receptors.
Pathways Involved: : Participates in cellular pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Compound A :
Name : 5-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-nitrobenzoyl)-3-phenyl-2,5-dihydro-1,2,4-triazin-6(1H)-one
Key Features :
- Substituents : Nitrobenzoyl (electron-withdrawing), chloro-phenylpyrazole (halogenated aromatic).
- The chloro-phenyl group may increase lipophilicity .
Compound B :
Name: 5-(2-Aminoethyl)-2-cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one Key Features:
- Substituents: Cyclopropyl (steric hindrance), aminoethyl (polar, basic).
- Impact: The aminoethyl group enhances aqueous solubility, while the cyclopropyl group may improve metabolic stability .
Target Compound :
Name: 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one Key Features:
- Substituents: Naphthalen-1-yl (hydrophobic, π-π stacking), dihydroquinolinyl-oxoethyl (partially saturated heterocycle, amide linkage).
- Impact: The naphthyl group likely reduces aqueous solubility but enhances binding to aromatic protein domains. The dihydroquinoline moiety may introduce conformational flexibility .
Physicochemical Properties
Biological Activity
5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C23H22N4O2
Molecular Weight: 398.45 g/mol
CAS Number: Not specified in the search results.
The compound features a unique combination of a pyrazolo-triazine core with a naphthalene moiety and a 3,4-dihydroquinoline side chain, which may contribute to its diverse biological effects.
Preliminary studies suggest that this compound interacts with various biological targets, including enzymes and receptors. The presence of the quinoline and triazine rings indicates potential inhibitory activity against specific enzymes involved in disease pathways.
Anticancer Activity
Research indicates that derivatives of compounds similar to this one exhibit significant anticancer properties. For instance, compounds with similar structures have shown activity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 8g | MCF-7 | 1.2 ± 0.2 | Induces apoptosis via caspase activation |
| 8g | Panc-1 | 1.4 ± 0.2 | Cell cycle arrest at G2/M phase |
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through similar mechanisms.
Antimicrobial Activity
The structural features of this compound suggest potential antimicrobial properties. Compounds with analogous structures have demonstrated effectiveness against various pathogens. Further studies are needed to evaluate the specific antimicrobial spectrum and potency.
Case Studies and Research Findings
- Anticancer Studies : A study on related compounds indicated that specific structural modifications enhance anticancer activity. The derivatives showed promising results in inhibiting tumor growth in vivo and in vitro.
- Enzyme Inhibition : Investigations into enzyme inhibition revealed that compounds derived from similar frameworks could inhibit key enzymes involved in metabolic pathways associated with cancer and inflammation.
- Structure-Activity Relationship (SAR) : SAR studies have highlighted the importance of specific functional groups in modulating biological activity. For example, modifications to the naphthalene or quinoline parts of the molecule can significantly alter potency and selectivity.
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and what critical parameters influence yield and purity?
Methodological Answer:
- Core Synthesis : Start with Claisen-Schmidt condensation between naphthalene-1-yl ketone and substituted aldehydes under basic conditions to form α,β-unsaturated ketones. Cyclization with hydrazines or semicarbazides in ethanol under reflux (2–4 hours) generates the pyrazolo-triazinone scaffold .
- Key Parameters :
Q. How can researchers characterize this compound’s structural integrity and purity?
Methodological Answer:
- Analytical Techniques :
- NMR Spectroscopy : Assign peaks for the naphthalene protons (δ 7.5–8.5 ppm) and dihydroquinoline NH (δ 5.2–5.8 ppm) to confirm substitution patterns .
- HPLC : Use C18 columns with acetonitrile/water gradients (70:30) to quantify purity (>95%) and detect byproducts .
- XRD : Resolve crystal packing of the pyrazolo-triazinone core to validate stereochemistry .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Methodological Answer:
- In Vitro Screening :
- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- EGFR Inhibition : Use kinase assays with ATP-conjugated substrates to measure IC50 values .
- Dose-Response : Repeat assays in triplicate with positive controls (e.g., gefitinib) to validate reproducibility .
Advanced Research Questions
Q. How can synthesis be optimized to improve yield and scalability for structure-activity relationship (SAR) studies?
Methodological Answer:
- Variables to Optimize :
Q. Table 1: Synthesis Optimization Data
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Ethanol reflux, 4 h | 65 | 92 | |
| DMF/EtOH recrystallization | 78 | 98 | |
| ZnCl2 catalysis, 80°C | 82 | 95 |
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts or HPLC peaks)?
Methodological Answer:
- Multi-Technique Validation :
- 2D NMR (COSY, HSQC) : Differentiate diastereomers or tautomeric forms in the pyrazolo-triazinone core .
- LC-MS : Identify trace impurities (e.g., oxidized naphthalene derivatives) with m/z matching theoretical values .
- Variable Temperature NMR : Probe dynamic equilibria (e.g., keto-enol tautomerism) by analyzing peak splitting at 25°C vs. 60°C .
Q. What experimental designs are robust for studying its environmental fate and biodegradation?
Methodological Answer:
- Environmental Stability Studies :
- Hydrolysis : Incubate in pH 3–9 buffers (37°C, 14 days) and quantify degradation via HPLC .
- Photolysis : Expose to UV light (λ = 254 nm) and monitor byproducts with HRMS .
- Biodegradation : Use OECD 301F tests with activated sludge to assess microbial breakdown .
Q. Table 2: Stability Data Under Different Conditions
| Condition | Half-Life (Days) | Major Byproduct | Reference |
|---|---|---|---|
| pH 7, 25°C | 28 | Oxo-quinoline derivative | |
| UV exposure | 7 | Naphthoquinone | |
| Microbial sludge | 42 | None detected |
Q. How to design experiments for elucidating its mechanism of action (MoA) in cancer cells?
Methodological Answer:
- MoA Workflow :
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, EGFR signaling) .
- Molecular Docking : Use AutoDock Vina to model interactions between the compound and EGFR’s ATP-binding pocket .
- Kinetic Studies : Measure kcat/Km for EGFR inhibition under varying ATP concentrations .
Q. What strategies mitigate challenges in crystallizing this compound for XRD analysis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
